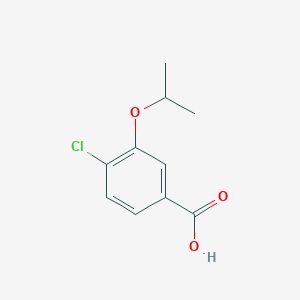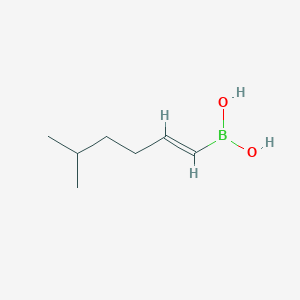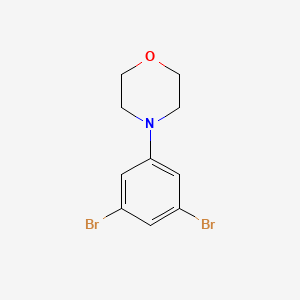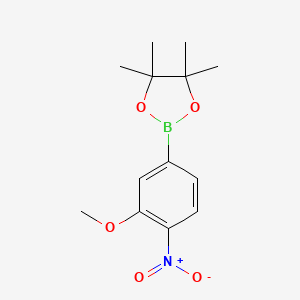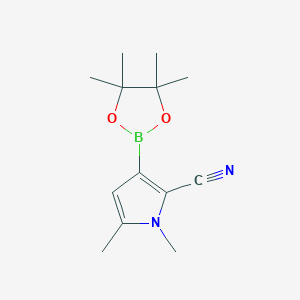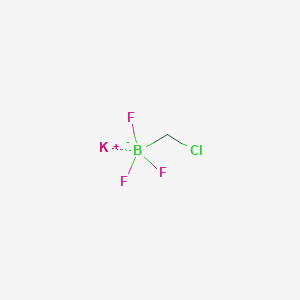
Potassium chloromethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium chloromethyltrifluoroborate is a versatile organoboron compound with the molecular formula CH₂BClF₃K and a molecular weight of 156.38 g/mol . This compound belongs to the class of organotrifluoroborates, which are known for their stability and unique reactivity patterns. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon and carbon-heteroatom bonds efficiently .
Mechanism of Action
Mode of Action
Potassium chloromethyltrifluoroborate is known for its role in coupling reactions . It has been used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It also plays a significant role in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .
Biochemical Pathways
It has been incorporated into a number of diverse applications, including as precursors for difluoroboranes and intermediates for synthetic pathways .
Pharmacokinetics
, which suggests that it may have favorable pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of new chemical bonds through coupling reactions . This has led to its use in the synthesis of a wide range of chemical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. , suggesting that it is relatively resistant to environmental changes.
Biochemical Analysis
Cellular Effects
The cellular effects of Potassium chloromethyltrifluoroborate are not well-studied. Potassium ions are critical for many cellular processes, including nerve signal function, muscle contraction, regulation of heartbeat and blood pressure, and movement of nutrients into cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to participate in synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium chloromethyltrifluoroborate can be synthesized through the reaction of chloromethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt . Another method involves the reaction of pyrrole, pyrazole, or indole with this compound in the presence of potassium hexamethyldisilazide (KHMDS) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions: Potassium chloromethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, and thioethers.
Cross-Coupling Products: The major products are typically biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Potassium chloromethyltrifluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Potassium trifluoroborate: Another organotrifluoroborate with similar stability and reactivity patterns.
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity due to the phenyl group.
Uniqueness: Potassium chloromethyltrifluoroborate is unique due to its chloromethyl group, which provides additional reactivity options in substitution reactions. This makes it a versatile reagent in organic synthesis, offering more functionalization possibilities compared to other trifluoroborates .
Properties
IUPAC Name |
potassium;chloromethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWKRWAPHPRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BClF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
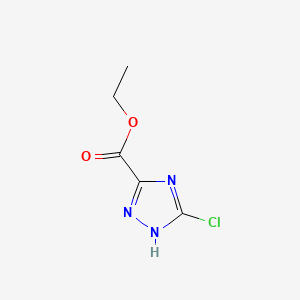
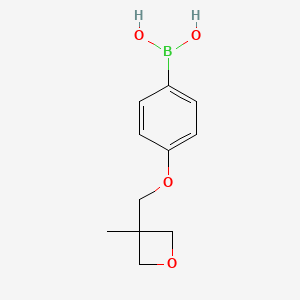
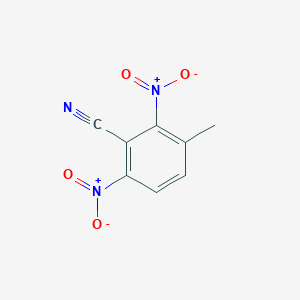

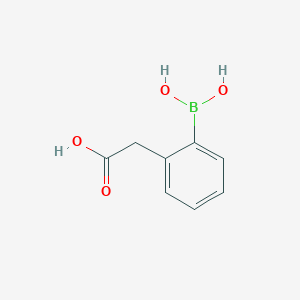

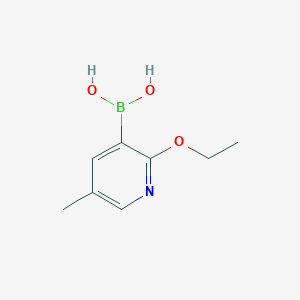
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
